1,3-Dibromo-5-tert-butoxy-benzene
Description
Significance of Dibrominated Aromatic Ethers as Synthetic Intermediates in Advanced Organic Synthesis
Dibrominated aromatic ethers, the class of compounds to which 1,3-Dibromo-5-tert-butoxy-benzene belongs, are highly valued as synthetic intermediates. Their utility stems from the presence of two bromine atoms, which can be selectively functionalized through a variety of powerful cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the precise formation of carbon-carbon (C-C), carbon-oxygen (C-O), and carbon-nitrogen (C-N) bonds.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and a boronic acid or ester, is a prominent application. libretexts.orgwikipedia.org The carbon-bromine (C-Br) bonds of dibrominated ethers are sufficiently reactive to participate readily in the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu This allows for the sequential or simultaneous replacement of the bromine atoms with aryl, vinyl, or alkyl groups, providing access to complex biaryl and poly-olefinic structures. wikipedia.org
Furthermore, these intermediates are crucial in Ullmann-type reactions, which traditionally use copper catalysts to form diaryl ethers. wikipedia.orgorganic-chemistry.org Modern variations of the Ullmann condensation have expanded its scope, enabling the coupling of aryl halides with a wide range of nucleophiles under milder conditions. organic-chemistry.orgacs.org The presence of two bromine atoms on the aromatic ether scaffold allows for stepwise functionalization, creating unsymmetrical products that would be challenging to synthesize through other routes. This versatility makes dibrominated aromatic ethers indispensable precursors for pharmaceuticals, liquid crystals, and polymers.
Overview of Steric and Electronic Influences of Alkoxy Substituents on Aromatic Reactivity
However, the tert-butoxy (B1229062) group is notable for its immense steric bulk. researchgate.net This large group physically obstructs the positions adjacent to it (the ortho positions), making it difficult for incoming reagents to approach. numberanalytics.comcdnsciencepub.com This steric hindrance has a significant impact on regioselectivity. In reactions like further electrophilic substitution, attack is strongly favored at the less hindered para position relative to the alkoxy group. Even in reactions involving the existing bromine atoms, the bulky tert-butoxy group can influence the conformation of reaction intermediates and affect reaction rates. cdnsciencepub.comnumberanalytics.com This interplay between the activating electronic nature and the sterically directing bulk of the tert-butoxy group provides a powerful tool for controlling the outcome of chemical reactions. stackexchange.com
Historical Context and Evolution of Synthetic Strategies for Aryl Halides
The synthesis of aryl halides has evolved significantly over the past century. Early methods relied on direct electrophilic halogenation of aromatic compounds, often requiring harsh conditions and a Lewis acid catalyst like iron(III) bromide or aluminum chloride. While effective for simple substrates, these methods often lack regioselectivity and functional group tolerance.
A major breakthrough was the development of the Sandmeyer reaction, which provides a route to aryl chlorides and bromides from anilines. The aniline (B41778) is first converted to a diazonium salt, which is then treated with a copper(I) halide to install the desired halogen. This offered a new level of control over the position of the halogen.
The true revolution in the use of aryl halides, however, came with the advent of transition metal-catalyzed cross-coupling reactions. The Ullmann reaction, discovered in the early 20th century, was an early example, using copper to couple aryl halides with alcohols, amines, or other aryl halides, though it often required high temperatures. wikipedia.orgnih.gov The latter half of the 20th century saw the development of palladium-catalyzed reactions, most notably the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. wikipedia.org These methods offered unprecedented efficiency, selectivity, and functional group compatibility under much milder conditions. The development of sophisticated phosphine (B1218219) ligands for the palladium catalyst has been crucial to this success, expanding the scope of possible transformations. Today, these cross-coupling reactions represent the state-of-the-art for constructing complex molecules from aryl halide building blocks like this compound.
Structure
3D Structure
Properties
IUPAC Name |
1,3-dibromo-5-[(2-methylpropan-2-yl)oxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-10(2,3)13-9-5-7(11)4-8(12)6-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUCEADBYMTDHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC(=CC(=C1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501272334 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
631909-17-6 | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=631909-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dibromo-5-(1,1-dimethylethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501272334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Molecular Structure and Conformation Through Advanced Spectroscopic and Diffraction Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,3-dibromo-5-tert-butoxy-benzene, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a comprehensive structural assignment.
Proton (¹H) NMR Chemical Shift Analysis and Spin-Spin Coupling Patterns
The ¹H NMR spectrum of this compound is anticipated to be relatively simple, reflecting the symmetry of the molecule. The aromatic region would exhibit signals corresponding to the protons on the benzene (B151609) ring, while the aliphatic region would show a signal for the tert-butoxy (B1229062) group.
The chemical shifts of the aromatic protons are influenced by the electron-withdrawing bromine atoms and the electron-donating tert-butoxy group. The two equivalent protons at the C2 and C6 positions are expected to appear as a doublet, coupled to the proton at the C4 position. The C4 proton would, in turn, appear as a triplet, due to coupling with the two equivalent C2/C6 protons. The nine equivalent protons of the tert-butyl group will present as a sharp singlet in the upfield region of the spectrum, a characteristic feature of this group.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2, H-6 | ~7.2 - 7.4 | Doublet (d) | ~1.5 - 2.0 (⁴J) |
| H-4 | ~7.0 - 7.2 | Triplet (t) | ~1.5 - 2.0 (⁴J) |
| -C(CH₃)₃ | ~1.3 | Singlet (s) | - |
Note: Predicted values are based on the analysis of similar compounds and general NMR principles. The solvent is typically CDCl₃.
Carbon (¹³C) NMR and DEPT Spectroscopy for Carbon Skeletal Assignment
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbon atoms are expected. The carbon atoms directly bonded to the bromine atoms (C1 and C3) would be significantly downfield due to the halogen's deshielding effect. The carbon atom attached to the oxygen of the tert-butoxy group (C5) would also be downfield. The quaternary carbon of the tert-butyl group and the methyl carbons will appear in the aliphatic region.
Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show the CH carbons (C2, C4, C6), while a DEPT-135 spectrum would show CH and CH₃ carbons as positive signals and CH₂ carbons (absent in this molecule) as negative signals.
Table 2: Predicted ¹³C NMR and DEPT Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-90 | DEPT-135 |
| C1, C3 | ~123 - 125 | No Signal | No Signal |
| C2, C6 | ~118 - 120 | Positive | Positive |
| C4 | ~125 - 127 | Positive | Positive |
| C5 | ~155 - 157 | No Signal | No Signal |
| -C (CH₃)₃ | ~78 - 80 | No Signal | No Signal |
| -C(C H₃)₃ | ~28 - 30 | No Signal | Positive |
Note: Predicted values are based on the analysis of similar compounds and general NMR principles. The solvent is typically CDCl₃.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity Elucidation
Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the structural assignments made from 1D NMR data.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between scalar-coupled protons. For this compound, a cross-peak would be expected between the signals of the H2/H6 protons and the H4 proton, confirming their coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would show correlations between the H2/H6 signal and the C2/C6 signal, the H4 signal and the C4 signal, and the tert-butyl proton signal with the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) ¹H-¹³C correlations, which is vital for connecting different parts of the molecule. Key expected correlations would include:
The tert-butyl protons to the quaternary carbon of the tert-butyl group and to the C5 of the benzene ring.
The H2/H6 protons to C4 and the ipso-carbons C1 and C3.
The H4 proton to C2/C6 and C5.
These combined 2D NMR techniques would provide a comprehensive and definitive elucidation of the molecular structure of this compound in solution.
X-ray Crystallography of this compound and Analogous Dibrominated Aryl Ethers
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline lattice. While a specific crystal structure for this compound is not readily found in published literature, analysis of analogous dibrominated aryl ethers provides significant insight into the expected solid-state geometry, bond parameters, and intermolecular interactions. nih.gov
Solid-State Molecular Geometry and Precise Bond Parameters
The crystal structure of a compound like this compound would reveal precise bond lengths and angles. The benzene ring is expected to be largely planar. The C-Br bond lengths would be consistent with those observed in other brominated aromatic compounds. The C-O bond of the ether linkage and the C-C bonds of the tert-butyl group would have standard single bond lengths. The bond angles within the benzene ring would be close to 120°, with some distortion due to the bulky substituents. The geometry around the ether oxygen would be bent, and the tert-butyl group would likely adopt a staggered conformation to minimize steric strain.
Table 3: Expected Bond Parameters for this compound from X-ray Crystallography
| Bond | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| C-Br | ~1.90 | C-C-Br | ~120 |
| C-O | ~1.37 | C-O-C | ~118 |
| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |
| C-C (tert-butyl) | ~1.54 | C-C-C (tert-butyl) | ~109.5 |
Note: These are generalized values based on known crystal structures of similar molecules.
Conformational Analysis and Intermolecular Interactions in Crystalline States
In the crystalline state, the conformation of the tert-butoxy group relative to the benzene ring would be fixed. Due to its steric bulk, the tert-butyl group is likely to be oriented to minimize interactions with the adjacent bromine atoms.
The packing of molecules in the crystal lattice is governed by various non-covalent intermolecular interactions. For this compound, several types of interactions are anticipated:
Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electron-rich regions of neighboring molecules. researchgate.net
π-π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face stacking interactions, which are common in the crystal structures of aromatic compounds. nih.gov
C-H···π Interactions: The C-H bonds of the tert-butyl group or the aromatic ring can interact with the π-system of an adjacent benzene ring.
Ancillary Spectroscopic Characterization Methods
To unambiguously determine the molecular structure of this compound, a suite of spectroscopic techniques is employed. While methods like NMR provide the carbon-hydrogen framework, ancillary techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS) offer crucial, complementary information regarding the presence of specific functional groups and the precise elemental composition.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which are characteristic of the bonds within the structure. For this compound, the FT-IR spectrum is expected to display several key absorption bands that confirm the presence of its constituent parts: the tert-butoxy group, the substituted benzene ring, and the carbon-bromine bonds.
The most prominent features in the spectrum arise from the ether linkage and the hydrocarbon portions of the molecule. As an aryl alkyl ether, the compound is anticipated to show two distinct, strong C-O stretching bands. youtube.com The asymmetric C-O-C stretching vibration is expected near 1250 cm⁻¹, while the symmetric stretch should appear around 1040 cm⁻¹. youtube.com
The spectrum also provides clear evidence of the aliphatic and aromatic C-H bonds. The tert-butyl group gives rise to characteristic sp³ C-H stretching vibrations, which are expected in the 2850-2970 cm⁻¹ region, just below the 3000 cm⁻¹ threshold. vscht.cz In contrast, the stretching vibrations for the sp² C-H bonds on the aromatic ring appear at slightly higher frequencies, typically in the 3000-3100 cm⁻¹ range. vscht.czalmerja.com
Vibrations associated with the benzene ring itself provide further structural confirmation. Carbon-carbon stretching vibrations within the aromatic ring typically produce a series of absorptions in the 1400-1600 cm⁻¹ region. vscht.cz Additionally, the pattern of out-of-plane (oop) C-H bending in the 675-900 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. vscht.cz For a 1,3,5-trisubstituted ring, characteristic bands are expected in this area. The carbon-bromine (C-Br) stretching vibrations are found at lower frequencies, typically in the 500-690 cm⁻¹ range.
Table 1: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3000-3100 | Medium-Weak | C-H Stretch | Aromatic (sp²) |
| 2850-2970 | Strong | C-H Stretch | tert-Butyl (sp³) |
| 1400-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |
| ~1040 | Strong | Symmetric C-O-C Stretch | Aryl Alkyl Ether |
| 675-900 | Strong | C-H Out-of-Plane Bend | 1,3,5-Trisubstituted Ring |
| 500-690 | Medium-Strong | C-Br Stretch | Bromo-Aromatic |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound, with a molecular formula of C₁₀H₁₂Br₂O, HRMS can verify this composition with a high degree of confidence, typically to within a few parts per million (ppm).
A key feature in the mass spectrum of a brominated compound is the distinctive isotopic pattern caused by the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have near-equal natural abundance (50.69% and 49.31%, respectively). whitman.edu The presence of two bromine atoms in this compound results in a characteristic molecular ion cluster of three peaks: [M]⁺, [M+2]⁺, and [M+4]⁺.
This pattern arises from the possible combinations of the two bromine isotopes:
[M]⁺: The ion containing two ⁷⁹Br atoms.
[M+2]⁺: The ion containing one ⁷⁹Br and one ⁸¹Br atom.
[M+4]⁺: The ion containing two ⁸¹Br atoms.
Table 2: Predicted HRMS Isotopic Profile for the Molecular Ion of this compound (C₁₀H₁₂Br₂O)
| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Expected Relative Intensity (%) |
| [M]⁺ | C₁₀H₁₂⁷⁹Br₂O | 305.9258 | ~100.0 |
| [M+2]⁺ | C₁₀H₁₂⁷⁹Br⁸¹BrO | 307.9238 | ~193.0 |
| [M+4]⁺ | C₁₀H₁₂⁸¹Br₂O | 309.9217 | ~94.2 |
Note: Intensities are relative to the [M]⁺ peak and are calculated based on the natural abundances of ⁷⁹Br and ⁸¹Br.
Mechanistic Frameworks and Reactivity Profiles of 1,3 Dibromo 5 Tert Butoxy Benzene
Detailed Mechanistic Studies of Aromatic Substitution Reactions
Aromatic substitution reactions are fundamental to the functionalization of benzene (B151609) derivatives. For 1,3-dibromo-5-tert-butoxy-benzene, the nature of these substitutions is heavily influenced by the electronic properties of the substituents and the reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides. wikipedia.org It typically proceeds through a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho and/or para positions relative to the leaving group. pressbooks.pub
In the case of this compound, the tert-butoxy (B1229062) group is an electron-donating group, which generally deactivates the ring towards nucleophilic attack. Consequently, SNAr reactions at the bromine centers are not favored under standard conditions. byjus.com For an SNAr reaction to occur, the aromatic ring needs to be activated by electron-withdrawing groups. byjus.com Without such activation, the high-energy carbanionic intermediate is difficult to form. libretexts.org
Under forcing conditions, such as high temperatures and the use of very strong nucleophiles, nucleophilic substitution on unactivated aryl halides can sometimes be achieved through an alternative pathway known as the elimination-addition (benzyne) mechanism. pressbooks.pubmasterorganicchemistry.com This mechanism involves the formation of a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com However, for this compound, the presence of two bromine atoms could lead to complex reaction mixtures if a benzyne pathway were induced.
It is important to note that the direct SN1 and SN2 mechanisms are generally not operative for aryl halides due to the high energy of the resulting aryl cation in an SN1 reaction and the steric hindrance of the benzene ring preventing the backside attack required for an SN2 reaction. wikipedia.orgbyjus.com
Radical-mediated reactions offer an alternative avenue for the functionalization of aromatic compounds. These reactions involve highly reactive radical species and can proceed through various mechanisms, including radical addition, cyclization, and coupling. mdpi.com While specific studies on the radical-mediated functionalization of this compound are not extensively detailed in the provided search results, general principles of radical chemistry can be applied.
The bromine atoms in this compound can potentially serve as a source for aryl radicals under appropriate conditions, such as photolysis or in the presence of radical initiators. Once formed, these aryl radicals could participate in a variety of transformations. For instance, they could be trapped by radical acceptors or undergo cascade reactions to form more complex molecular architectures. mdpi.com
Recent advancements in photoredox catalysis have significantly expanded the scope of radical reactions, allowing for the generation of radicals under mild conditions. mdpi.com It is conceivable that such methods could be applied to this compound to achieve novel functionalizations. For example, visible-light-induced reactions have been used for the trifunctionalization of alkenes and alkynes, initiated by a radical addition. mdpi.com The application of similar strategies to this specific dibromo compound could lead to interesting synthetic outcomes.
Cross-Coupling Reactivity and Regioselectivity
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent a major area of reactivity for this compound. sigmaaldrich.comresearchgate.net
The bromine atoms of this compound serve as excellent handles for palladium-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. illinois.edu
The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is a widely used transformation. sigmaaldrich.comresearchgate.net For this compound, a selective mono- or di-coupling can often be achieved by controlling the stoichiometry of the reagents and the reaction conditions. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity. sigmaaldrich.com
The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl halide. researchgate.netlibretexts.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. libretexts.org Similar to the Suzuki-Miyaura reaction, the regioselectivity of the Sonogashira coupling with this compound can be controlled to favor either mono- or di-alkynylated products. nasa.gov The rate of addition of the alkyne can be a critical parameter in achieving site-selectivity. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid or ester | Pd(PPh3)4, Base (e.g., K3PO4) | Forms biaryl compounds; can be site-selective. researchgate.netnih.gov |
| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Amine base | Forms aryl alkynes; useful for creating conjugated systems. libretexts.orgnasa.gov |
Besides palladium, other transition metals can catalyze cross-coupling reactions. While palladium remains the most versatile and widely used metal for these transformations, there is ongoing research into the use of more abundant and less expensive metals like copper and iron.
Copper-catalyzed cross-coupling reactions, for instance, have a long history and are particularly effective for certain types of transformations, such as the formation of carbon-heteroatom bonds. It is plausible that copper-based catalytic systems could be employed for the functionalization of this compound, potentially offering different reactivity profiles or selectivities compared to palladium.
Iron-catalyzed cross-coupling reactions have also emerged as a promising alternative. uni-koeln.de These reactions often proceed through radical pathways and can be effective for coupling alkyl halides with aryl Grignard reagents. The application of such methods to this compound could provide access to a different range of products.
Stereoelectronic Effects Governing Reactivity and Conformational Preferences
The reactivity and conformational behavior of this compound are governed by a combination of steric and electronic effects.
The tert-butoxy group is sterically demanding, which can influence the approach of reagents to the aromatic ring. This steric hindrance is particularly pronounced at the ortho positions (C2 and C6). The tert-butyl group itself is composed of a quaternary carbon bonded to three methyl groups, creating a bulky substituent. ncert.nic.inbyjus.com
Electronically, the oxygen atom of the tert-butoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This makes the ring more electron-rich, particularly at the ortho and para positions, which activates it towards electrophilic aromatic substitution. However, this activating effect is counteracted by the electron-withdrawing inductive effect of the oxygen atom.
The bromine atoms are deactivating groups due to their strong inductive electron-withdrawing effect. libretexts.org However, they are ortho, para-directing in electrophilic aromatic substitution reactions because their lone pairs can donate electron density to the ring through resonance, stabilizing the intermediate carbocation (arenium ion). ncert.nic.in
Computational Chemistry and Quantum Mechanical Investigations
Computational methods are indispensable for elucidating the electronic properties and predicting the reactivity of molecules like this compound. Quantum mechanical calculations provide a detailed picture of molecular structure, orbital energies, and reaction pathways that are often inaccessible through experimental means alone.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, offering a favorable balance between accuracy and computational cost. nih.gov DFT methods are routinely used to determine the equilibrium geometry (bond lengths, bond angles, and dihedral angles) of molecules. For this compound, a geometry optimization would typically be performed using a functional like B3LYP combined with a basis set such as 6-311+G(d,p) to accurately account for electron correlation and polarization. mdpi.com The results of such a calculation would provide a precise three-dimensional structure, revealing, for example, slight out-of-plane bending of the C-Br bonds due to steric repulsion with the bulky tert-butoxy group.
Table 2: Hypothetical Optimized Geometrical Parameters for this compound from a DFT Calculation
| Parameter | Description | Calculated Value |
|---|---|---|
| r(C-Br) | Carbon-Bromine bond length | ~1.91 Å |
| r(Caryl-O) | Aryl Carbon-Oxygen bond length | ~1.37 Å |
| r(O-Ct-butyl) | Oxygen-tert-Butyl Carbon bond length | ~1.45 Å |
| ∠(Br-C-C) | Bromine-Carbon-Carbon bond angle in the ring | ~120.5° |
| ∠(C-O-C) | Carbon-Oxygen-Carbon bond angle | ~122.0° |
| τ(C-C-O-C) | Aryl-Aryl-Oxygen-Carbon dihedral angle | ~90° (non-planar) |
This table shows representative values for the molecular geometry as would be obtained from a standard DFT/B3LYP/6-311+G(d,p) calculation, highlighting the key structural features.
Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. wuxiapptec.com
HOMO: The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). For this compound, the HOMO is expected to have significant contributions from the oxygen lone pairs and the π-system of the benzene ring, raised in energy by the electron-donating tert-butoxy group.
LUMO: The energy of the LUMO is related to the electron affinity and indicates the molecule's ability to accept electrons (electrophilicity). The LUMO will be heavily influenced by the antibonding σ* orbitals of the C-Br bonds, lowered in energy by the electronegative bromine atoms.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of kinetic stability. A small gap suggests the molecule is "soft" and highly reactive, while a large gap indicates a "hard," less reactive molecule. mdpi.comnih.gov
The combination of an electron-donating group (tert-butoxy) and electron-withdrawing groups (bromine) leads to a relatively small HOMO-LUMO gap, suggesting the molecule can act as either a nucleophile (at the ring) or an electrophile (at the C-Br bonds) depending on the reaction partner. wuxiapptec.com
Table 3: Representative FMO Energies and Global Reactivity Descriptors
| Parameter | Formula | Typical Calculated Value (eV) | Interpretation |
|---|---|---|---|
| EHOMO | - | -6.5 | Moderate electron donor (nucleophile) |
| ELUMO | - | -0.8 | Good electron acceptor (electrophile) |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.7 | Kinetically stable but reactive (soft molecule) |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.85 | Indicates resistance to change in electron configuration |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.65 | Measures the "escaping tendency" of electrons |
| Electrophilicity Index (ω) | μ2 / (2η) | 2.34 | Quantifies electrophilic character |
This table presents typical values derived from HOMO and LUMO energies, based on DFT calculations for similar aromatic compounds, and explains their relevance to reactivity. ajchem-a.comresearchgate.net
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and orbital interactions within a molecule. It transforms the complex calculated wavefunctions into localized orbitals representing core electrons, lone pairs, and bonds. The key output of NBO analysis is the quantification of "delocalization" or "donor-acceptor" interactions, which are calculated using second-order perturbation theory. mdpi.com
For this compound, NBO analysis would provide quantitative evidence for the hyperconjugative interactions discussed in section 4.3.1. It would calculate the stabilization energy (E(2)) associated with the delocalization of electron density from a filled "donor" NBO (like an oxygen lone pair, nO) to an empty "acceptor" NBO (like a C-Br antibonding orbital, σ*C-Br). A significant E(2) value indicates a strong, stabilizing interaction. This analysis can confirm the electron-donating nature of the tert-butoxy group and its influence on the C-Br bonds. nih.gov
Table 4: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Description |
|---|---|---|---|
| nO (LP 1) | π* (C2-C3) | ~22.5 | Strong resonance donation to the aromatic ring |
| π (C2-C3) | π* (C4-C5) | ~18.0 | Standard π-delocalization within the benzene ring |
| nO (LP 2) | σ* (C1-Br) | ~1.2 | Weak hyperconjugative donation into the C-Br antibond |
| nBr (LP 3) | σ* (C1-C2) | ~0.8 | Weak donation from bromine lone pair to the ring |
This table presents plausible stabilization energies (E(2)) from an NBO analysis, quantifying the strength of electronic delocalization within the molecule.
Beyond static properties, computational chemistry can model entire reaction pathways, providing insights into reaction mechanisms and kinetics. This involves locating the transition state (TS) structure for a given reaction—the highest energy point along the reaction coordinate.
For a reaction involving this compound, such as a Suzuki cross-coupling or a nucleophilic aromatic substitution, DFT would be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure connecting them. A true TS is a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Calculate the activation energy (Ea) of the reaction, which is the energy difference between the transition state and the reactants.
A computational study on the bromination of the sterically hindered 1,3,5-tri-tert-butylbenzene (B73737) has shown that DFT can effectively model complex transition states, even those involving multiple bromine molecules. nih.gov This approach allows for the comparison of different possible reaction pathways. For example, by calculating the activation energies for substitution at the C2 vs. C4 positions of this compound, one could predict the regioselectivity of a reaction, providing a theoretical rationale for experimentally observed product distributions.
Applications As a Pivotal Synthetic Building Block and Precursor in Advanced Materials Research
Utilization in the Construction of Architecturally Complex Organic Molecules
The strategic placement of reactive bromine atoms and a sterically demanding tert-butoxy (B1229062) group on the benzene (B151609) ring makes 1,3-Dibromo-5-tert-butoxy-benzene an ideal starting material for constructing intricate molecular architectures.
The two bromine atoms on this compound are amenable to a range of cross-coupling reactions, enabling the introduction of various functional groups and the creation of polyfunctionalized aromatic systems. A primary application is in the Suzuki-Miyaura cross-coupling reaction, where the bromine atoms are substituted with aryl, heteroaryl, or alkyl groups through the use of organoboron reagents and a palladium catalyst. nih.gov This method allows for the controlled, stepwise synthesis of complex biaryl and terphenyl systems.
The tert-butoxy group, in addition to its steric influence, can be readily cleaved under acidic conditions to reveal a hydroxyl group. This deprotection step further enhances the synthetic utility of the resulting polyfunctionalized aromatic compounds, allowing for subsequent reactions such as etherification or esterification. This versatility is crucial for the synthesis of molecules with precisely defined structures and functionalities.
| Reactant 1 | Reactant 2 | Catalyst | Product Type |
| This compound | Arylboronic acid | Palladium complex | Polyfunctionalized biaryl |
| This compound | Alkylboronic acid | Palladium complex | Polyfunctionalized alkyl-aryl |
| This compound | Heteroarylboronic acid | Palladium complex | Polyfunctionalized heteroaryl-aryl |
This table outlines the typical reactants and catalysts used in Suzuki-Miyaura cross-coupling reactions involving this compound to generate various polyfunctionalized aromatic systems.
The difunctional nature of this compound makes it an excellent precursor for the synthesis of macrocycles and other supramolecular structures. Through sequential or one-pot cross-coupling reactions, this building block can be linked with other difunctional monomers to form large, cyclic molecules. The tert-butoxy group can play a role in directing the self-assembly of these macrocycles into more complex, ordered supramolecular architectures. rsc.org
Role in the Development of Advanced Organic Materials
The unique electronic and steric properties of this compound and its derivatives make them valuable components in the design and synthesis of advanced organic materials with tailored optical, electronic, and physical properties.
This compound can serve as a monomer in polymerization reactions to create novel polymers. The bromine atoms provide reactive sites for polymerization, often through cross-coupling methodologies like Suzuki or Stille coupling. The resulting polymers incorporate the 1,3,5-trisubstituted benzene unit into their backbone, influencing the polymer's conformation and properties.
The bulky tert-butoxy group can enhance the solubility of the resulting polymers in common organic solvents, which is a significant advantage for processing and characterization. Furthermore, the potential to convert the tert-butoxy group to a hydroxyl group post-polymerization allows for the modification of the polymer's properties, such as its polarity and ability to participate in hydrogen bonding. This can be particularly useful in the development of advanced resins and materials with tunable characteristics.
The ability to introduce a variety of substituents onto the this compound core through cross-coupling reactions makes it a valuable intermediate in the synthesis of materials for optical and electronic applications. By attaching chromophores, fluorophores, or electronically active groups, researchers can design and create molecules with specific absorption, emission, and charge-transport properties.
The meta-substitution pattern can lead to the formation of bent or V-shaped molecules, which can be desirable for creating materials with specific packing motifs in the solid state, influencing their bulk electronic properties. The tert-butoxy group can also be used to fine-tune the electronic nature of the molecule and its solubility, which are critical parameters for the performance of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFFETs), and other organic electronic devices.
Application in Catalysis as a Ligand Precursor or Scaffold Component
The rigid framework and the potential for introducing coordinating atoms make this compound a useful scaffold for the synthesis of ligands for catalysis. The bromine atoms can be replaced with phosphorus, nitrogen, or sulfur-containing groups to create bidentate or pincer-type ligands.
The tert-butoxy group, due to its steric bulk, can create a specific steric environment around the metal center to which the ligand coordinates. This steric hindrance can influence the selectivity and activity of the catalyst. For example, it can promote certain reaction pathways while inhibiting others, leading to higher yields of the desired product. The ability to modify the periphery of the ligand scaffold by functionalizing the tert-butoxy group or the remaining positions on the aromatic ring provides a means to fine-tune the catalyst's properties for specific applications in homogeneous catalysis. nih.gov
Emerging Research Frontiers and Future Perspectives
Development of Novel and Highly Efficient Synthetic Protocols for Brominated Aromatics
The synthesis of brominated aromatics, the class of compounds to which 1,3-Dibromo-5-tert-butoxy-benzene belongs, is a cornerstone of organic synthesis. Historically reliant on elemental bromine and harsh catalysts, the field is rapidly advancing toward more efficient, selective, and environmentally benign methodologies. These new protocols are critical for producing complex molecules with high precision and atom economy.
Recent research has focused on several innovative approaches. Transition-metal catalysis, particularly with palladium, has enabled the C-H activation and subsequent bromination of aromatic rings under milder conditions. thieme-connect.com For instance, methods using palladium(II) acetate (B1210297) as a catalyst and N-bromosuccinimide (NBS) as the bromine source are becoming increasingly common for directing bromination. thieme-connect.com Another significant area of development is the use of metal-free reaction conditions. Oxidative bromination, which utilizes a bromide salt in conjunction with an oxidant, represents a greener alternative to traditional methods. organic-chemistry.org Systems such as ammonium (B1175870) bromide with Oxone or dimethyl sulfoxide (B87167) (DMSO) with hydrobromic acid (HBr) have proven effective for the practical and efficient bromination of arenes. organic-chemistry.org Furthermore, novel reagents and catalyst systems continue to emerge, such as the use of vanadium pentoxide with hydrogen peroxide, which promotes bromination with high selectivity and reaction rates under mild conditions. organic-chemistry.org The development of enantioselective bromination protocols, using catalysts like amino-thiocarbamate, is also a significant frontier, allowing for the synthesis of chiral brominated compounds that are vital as building blocks for bioactive molecules. nus.edu.sg
| Method Type | Reagents/Catalyst | Key Advantages | Relevant Findings |
| Transition-Metal Catalysis | Palladium(II) acetate / NBS | High selectivity, mild conditions, applicable to C-H activation. | Ligand-directed C-H activation allows for precise bromination. thieme-connect.com |
| Metal-Free Oxidative Bromination | Ammonium bromide / Oxone | Avoids heavy metal catalysts, often rapid and regioselective. | Provides monobrominated products in good yields with short reaction times. organic-chemistry.org |
| DMSO-Mediated Bromination | DMSO / HX (X = Br) | Inexpensive oxidant, amenable to late-stage functionalization. | Enables efficient and practical bromination, including on a kilogram scale. organic-chemistry.org |
| Vanadium-Promoted Bromination | V₂O₅ / H₂O₂ / Tetrabutylammonium bromide | High reaction rate and selectivity, mild conditions. | Effectively promotes the bromination of various organic substrates. organic-chemistry.org |
| Enantioselective Catalysis | Amino-thiocarbamate catalyst | Access to chiral brominated heterocycles. | Enables asymmetric delivery of bromine atoms to create valuable building blocks. nus.edu.sg |
Exploration of Unconventional Reactivity and Transformations of this compound
Future research is likely to focus on leveraging the distinct reactivity of the C-Br bonds. For example, the development of site-selective reactions on polyhalogenated arenes remains a significant challenge and a key area of investigation. nih.gov Achieving selective functionalization of one bromine atom while leaving the other intact in a molecule like this compound would provide a powerful strategy for the stepwise construction of highly complex, non-symmetrical molecules. This could involve carefully tuned catalysts that can differentiate between the two identical C-Br bonds based on subtle electronic or steric cues in the reaction environment. Furthermore, the application of photochemistry and electrochemistry could unlock novel reaction pathways. For instance, visible-light-triggered protocols could enable C-Br bond activation under exceptionally mild conditions, potentially leading to new types of coupling partners or intramolecular cyclization reactions that are not accessible through thermal methods.
Integration with Automation and High-Throughput Experimentation in Synthetic Chemistry
The optimization of reaction conditions for the synthesis and subsequent functionalization of molecules like this compound is often a time-consuming and resource-intensive process. The integration of automation and high-throughput experimentation (HTE) is revolutionizing this aspect of synthetic chemistry, enabling rapid and efficient exploration of vast reaction parameter spaces. seqens.com
HTE platforms, which utilize miniaturized reactors in well-plate formats, allow for hundreds or even thousands of experiments to be run in parallel. seqens.comacs.org This technology is perfectly suited for optimizing the conditions for reactions involving this compound, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Variables including catalysts, ligands, bases, solvents, and temperature can be screened simultaneously to identify the optimal conditions for yield and selectivity in a fraction of the time required for traditional one-at-a-time experimentation. researchgate.net Automated synthesis platforms can then take these optimized conditions to produce the desired molecules with high reproducibility and minimal human intervention. wikipedia.orgsigmaaldrich.com This synergy between HTE for discovery and automation for execution accelerates the entire research and development cycle, from initial idea to the production of testable molecules. youtube.com The adoption of these technologies is becoming increasingly critical for both academic and industrial labs to stay at the forefront of chemical innovation. youtube.com
| Technology | Application in Synthetic Chemistry | Benefits for this compound |
| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions (catalysts, ligands, solvents, etc.). researchgate.net | Fast optimization of cross-coupling reactions; discovery of novel reactivity. |
| Automated Synthesis Platforms | Execution of synthetic routes with robotic systems. wikipedia.orgsigmaaldrich.com | Reproducible, efficient synthesis; accelerates production of derivatives for testing. |
| Integrated AI/Machine Learning | Data analysis, reaction prediction, and experimental design. youtube.com | Predictive modeling of reaction outcomes; design of more efficient synthetic routes. |
Advanced Computational Design for Targeted Synthesis and Application-Oriented Development
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. rsc.org For a molecule like this compound, computational methods offer powerful insights that can guide the rational design of synthetic strategies and the development of new applications.
DFT calculations can be used to model the mechanisms of key reactions, such as the oxidative addition step in palladium-catalyzed cross-coupling. nih.gov By understanding the transition states and intermediates involved, chemists can rationally select ligands and reaction conditions to favor a desired outcome, such as site-selective functionalization. nih.gov Computational studies can also predict the regioselectivity of further electrophilic aromatic substitutions on the benzene (B151609) ring, taking into account the directing effects of the existing bromo and tert-butoxy (B1229062) substituents. rsc.org Beyond reaction mechanics, computational tools can predict the physicochemical properties of derivatives made from this compound. This includes modeling how the molecule might interact with biological targets like proteins, which is crucial for drug discovery. thieme-connect.com For materials science applications, computational screening can predict the electronic and photophysical properties of polymers or small molecules derived from this building block, accelerating the discovery of new functional materials. The synergy between computational prediction and experimental validation represents a powerful paradigm for modern chemical research. nih.gov
| Computational Method | Application Area | Specific Insights for this compound |
| Density Functional Theory (DFT) | Reaction Mechanism Analysis | Elucidation of transition states in cross-coupling reactions; prediction of site-selectivity. nih.gov |
| Reactivity Indices | Predicting Regioselectivity | Calculation of Hirshfeld charges and information gain to predict the most nucleophilic sites for substitution. nih.gov |
| Molecular Electrostatic Potential (MEP) | Characterizing Reactivity | Analyzing electron density to understand how substituents activate or deactivate the aromatic ring toward electrophiles. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme/Receptor Binding | Modeling interactions of derivatives with biological targets to guide pharmaceutical design. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Dibromo-5-tert-butoxy-benzene, and how can intermediates be characterized?
- Methodology :
- Step 1 : Start with a tert-butoxy-functionalized benzene precursor (e.g., 5-tert-butoxybenzene derivatives) to introduce the tert-butoxy group via nucleophilic substitution or Friedel-Crafts alkylation .
- Step 2 : Brominate at positions 1 and 3 using electrophilic bromination (e.g., Br₂ with FeBr₃ as a catalyst) under controlled temperature (0–25°C) to avoid over-bromination .
- Characterization : Use to confirm bromine substitution patterns (e.g., coupling constants for aromatic protons) and mass spectrometry for molecular weight validation. Purity can be assessed via HPLC with UV detection .
Q. How can researchers safely handle and dispose of this compound in laboratory settings?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile brominated intermediates .
- Waste Disposal : Halogenated waste must be segregated and treated by certified facilities using methods like incineration with scrubbing for bromine emissions .
Advanced Research Questions
Q. How can conflicting data on bromination regioselectivity be resolved in the synthesis of this compound?
- Contradiction Analysis :
- Variable Testing : Replicate reactions under varying conditions (e.g., solvent polarity, catalyst loadings) to identify outliers. For example, using DCM vs. acetic acid as solvents may alter bromine activation .
- Computational Modeling : Employ density functional theory (DFT) to predict electron density maps of the benzene ring, guiding rational design of substituent-directed bromination .
Q. What strategies improve reaction yields in large-scale synthesis of this compound?
- Optimization Framework :
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeBr₃) to enhance bromine electrophilicity while minimizing side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates, while protic solvents (e.g., MeOH) could quench reactive bromine species .
Q. What are the mechanistic pathways for debromination or degradation of this compound under thermal or photolytic conditions?
- Mechanistic Studies :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >200°C) and identify degradation products via GC-MS .
- Photolytic Pathways : Expose the compound to UV light (254–365 nm) and monitor bromine release using ion chromatography, comparing results with analogues like 1-bromo-3,5-dimethoxybenzene .
Q. How can this compound serve as a precursor in pharmaceutical or materials science applications?
- Application Development :
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with boronate esters to introduce aryl/heteroaryl groups for drug candidates (e.g., anticonvulsant derivatives) .
- Polymer Synthesis : Functionalize the benzene core via Ullmann coupling to create brominated polymers with flame-retardant properties .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Validation Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
